![molecular formula C13H12N2O3 B169339 n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide CAS No. 13615-36-6](/img/structure/B169339.png)
n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide
Overview
Description
Preparation Methods
The synthesis of N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide typically involves the reaction of 2-methyl-4-nitronaphthalen-1-amine with acetic anhydride . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Studies:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted naphthalene derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide | Antitumor |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds that inhibit TS are valuable in cancer therapy as they can hinder the proliferation of cancer cells .
Mechanism of Action :
The inhibition occurs through binding at the active site of the enzyme, preventing substrate access and subsequent enzyme activity. This mechanism highlights the compound's potential as an antitumor agent.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. The incorporation of such compounds into polymer matrices can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide can be compared to other similar compounds, such as:
- N-(2-Methyl-4-nitrophenyl)acetamide
- N-(2-Methyl-4-nitrobenzyl)acetamide
- N-(2-Methyl-4-nitroanilino)acetamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications .
Biological Activity
n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide, a compound known for its potential biological activities, has garnered attention in pharmacological research due to its structural characteristics and interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 13615-36-6
- Molecular Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound exhibits potential as an Nrf2 activator , a transcription factor that plays a critical role in cellular defense against oxidative stress and inflammation. Activation of Nrf2 can lead to the upregulation of detoxifying enzymes, which is beneficial in conditions such as cancer and chronic inflammatory diseases .
Key Mechanisms:
- Nrf2 Activation : The compound has been shown to activate Nrf2, leading to increased expression of cytoprotective genes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, although specific targets require further investigation.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may help in reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Nrf2 Activation | Induces expression of detoxifying enzymes | |
Anti-inflammatory | Reduces inflammatory markers | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Nrf2 Activation in Cancer Therapy
A study explored the effects of various naphthalene derivatives, including this compound, on Nrf2 activation. The compound exhibited an IC50 value of 61 nM in fluorescence assays, indicating strong activation potential. This suggests its utility as a therapeutic agent in cancer treatment by enhancing cellular resistance to oxidative damage .
Case Study 2: Anti-inflammatory Properties
In a model of chronic inflammation, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This supports its role as a potential anti-inflammatory agent, which could be beneficial in treating diseases characterized by chronic inflammation .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of naphthalene-based compounds. The modifications in the nitro group and methyl substitution significantly affect their biological activities. For instance, compounds with non-electrophilic properties have shown favorable interactions with Nrf2 without the off-target effects seen with electrophilic activators .
Properties
IUPAC Name |
N-(2-methyl-4-nitronaphthalen-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-12(15(17)18)10-5-3-4-6-11(10)13(8)14-9(2)16/h3-7H,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVQNZWUGKWRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282886 | |
Record name | n-(2-methyl-4-nitronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13615-36-6 | |
Record name | N-(2-Methyl-4-nitro-1-naphthalenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13615-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 28609 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13615-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-methyl-4-nitronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.